molecular formula C10H8N4 B1269359 1H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 106835-44-3

1H-pyrazolo[3,4-b]quinolin-3-amine

Cat. No. B1269359
CAS RN: 106835-44-3
M. Wt: 184.2 g/mol
InChI Key: KEVOFPICRVTBPL-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-b]quinolin-3-amine, also known as PQA, is an organic compound belonging to the class of pyrazoloquinolines. It is a nitrogen-containing heterocyclic aromatic compound, which is a derivative of the parent compound pyrazoloquinoline. PQA has a wide range of applications in scientific research and is used in a variety of laboratory experiments. This article will provide an overview of PQA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis Methods

1H-Pyrazolo[3,4-b]quinolines have been synthesized using various methods over the past 100 years . The main methods include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .

Fluorescent Sensors

This class of compounds has potential use as fluorescent sensors . Their photophysical properties can be modified with a number of substituents, greatly influencing their potential as sensors .

Biological Properties

1H-Pyrazolo[3,4-b]quinolines exhibit significant pharmacological activities . They have been found to have parasiticidal, antibacterial, anticancer, hypotensive, and vasodilatory properties .

Anticancer Activity

Specifically, 1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-4-amine has shown to be active against chosen cancer cells . It was found to be 6 to 13 times more potent than the reference, N-(4-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine .

Antimalarial Activity

1H-Pyrazolo[3,4-b]quinolines also exhibit antimalarial activity . This makes them a potential candidate for the development of new antimalarial drugs .

Antiviral Activity

These compounds have shown antiviral properties , which could be harnessed for the development of new antiviral medications .

Anti-inflammatory Activity

1H-Pyrazolo[3,4-b]quinolines have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .

Physical Properties

The physical properties of 1H-Pyrazolo[3,4-b]quinolines can be influenced by the number and type of substituents . This allows for a wide range of potential applications in various fields .

properties

IUPAC Name

2H-pyrazolo[3,4-b]quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-9-7-5-6-3-1-2-4-8(6)12-10(7)14-13-9/h1-5H,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVOFPICRVTBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(NN=C3N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349869
Record name 1H-pyrazolo[3,4-b]quinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

106835-44-3
Record name 1H-pyrazolo[3,4-b]quinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[3,4-b]quinolin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives in material science?

A1: Research indicates that 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives demonstrate potential as dyes for various fibers. [] Specifically, these compounds have been successfully synthesized and tested for their dyeing performance on nylon, wool, silk, and polyester fibers. The synthesized dyes exhibited moderate to excellent fastness properties on all tested fibers. [] Further research could explore the color range, lightfastness, and wash fastness of these dyes for various textile applications.

Q2: How is 1H-pyrazolo[3,4-b]quinolin-3-amine synthesized and what are its potential applications in medicinal chemistry?

A2: 1H-pyrazolo[3,4-b]quinolin-3-amine can be synthesized by reacting 3-amino-1H-pyrazolo[3,4-b]quinoline with substituted phenyl pyrazolones. [] While the provided research focuses on its application as a dye, this compound and its derivatives are of significant interest in medicinal chemistry. [] This is primarily due to the presence of the quinoline moiety, which is found in numerous bioactive compounds with a wide range of pharmacological activities, including antimicrobial properties. [] Further research could explore the structure-activity relationship of these derivatives to optimize their antimicrobial activity and investigate their potential against various bacterial and fungal strains.

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